molecular formula C7H12N4 B1342635 4-(1H-1,2,3-Triazol-1-YL)piperidine CAS No. 756476-21-8

4-(1H-1,2,3-Triazol-1-YL)piperidine

Cat. No. B1342635
CAS RN: 756476-21-8
M. Wt: 152.2 g/mol
InChI Key: SAYXVILDUZLWGX-UHFFFAOYSA-N
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Description

“4-(1H-1,2,3-Triazol-1-YL)piperidine” is a compound that has been studied for its potential antiviral properties . It is part of a class of compounds known as non-obligate chain terminating nucleosides, which are important in antiviral discovery, particularly against hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .


Synthesis Analysis

The synthesis of “4-(1H-1,2,3-Triazol-1-YL)piperidine” involves the design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone conjugates . These conjugates were designed, synthesized, and screened for their in vitro cytotoxic activity against various cell lines .


Molecular Structure Analysis

The molecular structure of “4-(1H-1,2,3-Triazol-1-YL)piperidine” can be established by NMR and MS analysis . The compound contains a triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving “4-(1H-1,2,3-Triazol-1-YL)piperidine” are complex and can involve various processes. For example, the compound can participate in reactions that involve the hydrolysis of long-chain polysaccharides into disaccharides and oligosaccharides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-1,2,3-Triazol-1-YL)piperidine” can be determined through various spectroscopic techniques like IR, NMR, and HRMS . The compound is likely to be a solid at room temperature .

Future Directions

The future directions for research on “4-(1H-1,2,3-Triazol-1-YL)piperidine” could involve further exploration of its potential antiviral and anticancer properties . Additionally, the compound could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(triazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYXVILDUZLWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,3-Triazol-1-YL)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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